2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine
説明
特性
IUPAC Name |
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6/c1-13-19-9-6-17(22-13)23-14-7-10-24(11-8-14)18-15-4-2-3-5-16(15)20-12-21-18/h6,9,12,14H,2-5,7-8,10-11H2,1H3,(H,19,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STCLORROEZGEQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)NC2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of this compound features a pyrimidine core substituted with a tetrahydroquinazoline and piperidine moiety. The presence of these structural elements may contribute to its biological activity by enhancing lipophilicity and facilitating interactions with biological targets.
Biological Activity Overview
Research has indicated that compounds structurally similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various Gram-positive and Gram-negative bacteria. Compounds with similar structures have shown effectiveness against extended spectrum beta-lactamase-producing strains .
- Antitumor Activity : Some derivatives related to this compound have demonstrated moderate antitumor effects in vitro. The combination of a tetrahydroquinazoline scaffold with a piperidine ring may enhance cytotoxicity against cancer cell lines.
- Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, potentially influencing neurotransmission and cellular signaling pathways. This interaction could be relevant for developing treatments for neurological disorders.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Receptor Modulation : Similar compounds have been identified as antagonists or inhibitors of specific receptors involved in neurotransmission (e.g., histamine receptors) which might be applicable to this compound as well .
- Enzyme Inhibition : The potential for enzyme inhibition (such as mono-ADP-ribosyltransferases) has been noted in related structures. This could indicate a pathway for therapeutic intervention in diseases involving these enzymes .
Case Studies and Research Findings
Several studies have investigated the biological activities of compounds related to this compound:
科学的研究の応用
Cancer Treatment
Recent studies suggest that compounds similar to 2-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine exhibit properties as tankyrase inhibitors. Tankyrases are enzymes involved in cellular processes such as Wnt signaling and telomere maintenance, which are critical in cancer progression. Inhibition of these enzymes may suppress metastasis and enhance the efficacy of existing cancer therapies .
Histamine H4 Receptor Antagonism
The compound has been identified as a potential antagonist for the Histamine H4 receptor (H4R). H4R antagonists are being researched for their role in treating conditions like asthma, allergic rhinitis, and tinnitus. The inhibition of H4R can modulate immune responses and inflammation .
Case Study 1: Tankyrase Inhibition
A study published in a patent document indicates that derivatives of pyrimidine compounds, including similar structures to our compound of interest, have shown effectiveness in inhibiting tankyrase activity. This inhibition leads to reduced tumor growth in preclinical models .
Case Study 2: H4R Antagonism
Research into the pharmacological effects of H4R antagonists has demonstrated their potential in reducing symptoms associated with chronic inflammatory diseases. The application of compounds like this compound could provide new therapeutic avenues for managing these conditions .
類似化合物との比較
Structural Analogues and Core Modifications
Compound 11 ():
2-Methyl-N-(4-(methylthio)phenyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amine
- Core Structure: Thieno[2,3-d]pyrimidine fused with a tetrahydrobenzo ring.
- Key Differences: Replaces the tetrahydroquinazoline with a thieno-pyrimidine system. The 4-(methylthio)phenyl group introduces higher lipophilicity compared to the target compound’s piperidine substituent.
- Implications : Increased lipophilicity may enhance membrane permeability but reduce aqueous solubility .
Compound 4 ():
6,7-Dimethoxy-2-(pyrrolidin-1-yl)-N-(4-(pyrrolidin-1-yl)-butyl)quinazolin-4-amine
- Core Structure : Quinazoline with methoxy and pyrrolidine substituents.
- Pyrrolidine (5-membered ring) substituents may reduce steric hindrance compared to piperidine (6-membered) in the target compound.
- Implications : Pyrrolidine’s smaller ring size could alter binding pocket interactions in enzymatic targets .
Compound 128 ():
1-[4-(Hexylamino)-2-(pyridin-3-yl)-5,6-dihydropyrido[3,4-d]pyrimidin-7(8H)-yl]ethanone
- Core Structure : Dihydropyrido[3,4-d]pyrimidine with a pyridin-3-yl group.
- Key Differences: Hexylamino group increases lipophilicity, while the pyridin-3-yl substituent may engage in hydrogen bonding.
- Implications : The extended alkyl chain could improve blood-brain barrier penetration but may reduce metabolic stability .
Substituent Effects on Physicochemical Properties
| Compound | Core | Substituents | Lipophilicity | Solubility |
|---|---|---|---|---|
| Target Compound | Tetrahydroquinazoline | 2-Methyl, piperidin-4-yl | Moderate | Moderate |
| Compound 11 (Ev5) | Thieno-pyrimidine | 4-(Methylthio)phenyl | High | Low |
| Compound 4 (Ev4) | Quinazoline | 6,7-Dimethoxy, pyrrolidine | Moderate | High |
| 2-(4-Methylpiperidin-1-yl)-N-(1-benzylpiperidin-4-yl)quinazolin-4-amine (Ev10) | Quinazoline | 4-Methylpiperidinyl, benzyl | High | Low |
- Lipophilicity: Thieno-pyrimidine (Compound 11) and benzyl-substituted (Ev10) analogs exhibit higher logP values due to aromatic and alkyl groups, whereas methoxy groups (Compound 4) enhance polarity .
- Solubility : Piperidine and pyrrolidine substituents (Target, Compound 4) improve solubility via hydrogen bonding, while bulky hydrophobic groups (e.g., benzyl in Ev10) reduce it .
Q & A
Advanced Research Question
- Molecular docking : Use AutoDock Vina to simulate binding to kinases (e.g., EGFR) or epigenetic targets (e.g., HDACs) .
- MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical interactions .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond donors/acceptors) using Schrödinger’s Phase .
How to improve aqueous solubility without compromising activity?
Advanced Research Question
Strategies include:
- Prodrug design : Introduce phosphate or PEG groups at the pyrimidine N-position for transient solubility .
- Co-crystallization : Screen with counterions (e.g., succinate) to enhance dissolution rates .
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release, validated via dynamic light scattering .
What methodologies assess metabolic stability in early development?
Advanced Research Question
- Liver microsomes : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS/MS .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to identify enzyme-mediated metabolism .
- Reactive metabolite screening : Trapping assays with glutathione to detect toxic intermediates .
How to design a scalable synthesis route for preclinical studies?
Advanced Research Question
- Catalyst loading : Reduce copper(I) bromide to 0.01 eq while maintaining yield via microwave-assisted heating .
- Solvent swap : Replace DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
- Continuous flow : Optimize Buchwald-Hartwig steps in flow reactors to improve reproducibility .
What in silico tools predict off-target toxicity risks?
Advanced Research Question
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
